c-Fms-IN-1

Catalog No.
S2724594
CAS No.
M.F
C22H27N5O2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c-Fms-IN-1

Product Name

c-Fms-IN-1

IUPAC Name

5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28)

InChI Key

UUPPIQKPNBIUKY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4

solubility

not available

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4

c-Fms-IN-1 (CAS: 885703-64-0) is a highly potent, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R / c-Fms) kinase, demonstrating a biochemical IC50 of 0.8 nM . Structurally characterized as a furan-2-carboxamide derivative, it is utilized primarily in preclinical models requiring stringent macrophage or microglia depletion without the off-target kinome liabilities of earlier-generation agents [1]. For procurement, it offers a highly stable solid form that is readily soluble in standard DMSO-based excipient mixtures, making it a reliable, high-purity (>98%) precursor for in vivo dosing regimens targeting tumor-associated macrophages (TAMs) and autoimmune inflammation .

Procuring generic receptor tyrosine kinase (RTK) inhibitors like Pexidartinib (PLX3397) or Sunitinib as substitutes for c-Fms-IN-1 introduces severe cross-reactivity with c-Kit, FLT3, and PDGFR . This off-target binding confounds phenotypic readouts in macrophage biology, as c-Kit and FLT3 independently regulate hematopoietic stem cell differentiation. Furthermore, substituting with the older-generation selective inhibitor GW2580 requires significantly higher micromolar dosing due to its weaker potency (IC50 ~60 nM), which increases the risk of compound precipitation in culture media and dose-limiting toxicity in vivo . Procuring the exact c-Fms-IN-1 compound ensures sub-nanomolar target engagement, preserving the specificity required for precise CSF1R pathway delineation without formulation failures.

Sub-Nanomolar Kinase Inhibition vs. GW2580

In comparative biochemical profiling, c-Fms-IN-1 demonstrates an IC50 of 0.8 nM against the FMS kinase, significantly outperforming the legacy benchmark GW2580, which exhibits an IC50 of approximately 60 nM under similar assay conditions. This 75-fold increase in potency allows for drastically reduced compound consumption per assay and minimizes the risk of solvent-induced artifacts in cell culture.

Evidence DimensionIn vitro c-Fms (CSF1R) kinase inhibition (IC50)
Target Compound Data0.8 nM
Comparator Or BaselineGW2580 (60 nM)
Quantified Difference75-fold higher biochemical potency
ConditionsPurified FMS kinase biochemical assay

Enables ultra-low dosing in cellular assays, drastically reducing off-target toxicity and conserving material budgets.

Kinome Selectivity Over c-Kit and FLT3

Unlike clinical-stage dual inhibitors such as Pexidartinib (PLX3397), which heavily cross-react with c-Kit and FLT3 (IC50s in the 3-20 nM range), c-Fms-IN-1 is engineered for high selectivity toward CSF1R . The exclusion of c-Kit and FLT3 activity prevents the simultaneous disruption of broader hematopoietic stem cell lineages, which is a critical confounding factor when using multi-kinase inhibitors to study isolated macrophage behavior [1].

Evidence DimensionTarget selectivity (CSF1R vs. c-Kit/FLT3)
Target Compound DataHighly selective for CSF1R at sub-nanomolar concentrations
Comparator Or BaselinePexidartinib (Dual inhibition of c-Kit/FLT3 at <20 nM)
Quantified DifferenceElimination of c-Kit/FLT3 cross-reactivity
ConditionsKinome-wide selectivity profiling

Critical for procurement in immunology research where isolating CSF1R-dependent macrophage function from general hematopoiesis is required.

Validated In Vivo Formulation Compatibility

For in vivo applications, c-Fms-IN-1 exhibits excellent processability into standard vehicle systems. It forms a clear, stable working solution at ≥ 0.5 mg/mL using a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or alternatively in 20% SBE-β-CD in saline . This predictable solubility profile prevents the erratic bioavailability and precipitation issues often encountered with highly lipophilic generic kinase inhibitors.

Evidence DimensionVehicle compatibility and solution stability
Target Compound DataClear solution at ≥ 0.5 mg/mL in standard PEG300/Tween-80 or SBE-β-CD vehicles
Comparator Or BaselineUnformulated or purely aqueous baselines (insoluble)
Quantified DifferenceGuaranteed ≥ 0.5 mg/mL stable working solution
ConditionsStandard preclinical vehicle preparation at room temperature

Guarantees reproducible pharmacokinetics and reduces animal cohort waste caused by formulation failures.

Potency Superiority Over Close Structural Analogs

Within its specific furan-2-carboxamide structural class, c-Fms-IN-1 represents a highly optimized derivative. When compared to close analogs such as c-Fms-IN-2, c-Fms-IN-1 exhibits an IC50 of 0.8 nM, whereas c-Fms-IN-2 only achieves an IC50 of 24 nM . Procuring the IN-1 variant ensures maximum target suppression, making it the definitive choice for establishing baseline CSF1R inhibition in structure-activity relationship (SAR) studies.

Evidence DimensionBiochemical IC50 against c-Fms
Target Compound Data0.8 nM
Comparator Or Baselinec-Fms-IN-2 (24 nM)
Quantified Difference30-fold higher biochemical potency
ConditionsIn vitro c-Fms kinase assay

Ensures buyers select the most potent analog of the series, maximizing experimental signal-to-noise ratios.

Preclinical Modeling of Tumor-Associated Macrophages (TAMs)

Due to its sub-nanomolar potency and lack of c-Kit interference, c-Fms-IN-1 is the optimal choice for selectively depleting TAMs in syngeneic mouse tumor models without disrupting broader hematopoiesis [1].

Neuroinflammation and Microglia Depletion Assays

Its high specificity for CSF1R makes it highly suitable for in vitro and in vivo studies aimed at depleting microglia in models of Alzheimer's disease or multiple sclerosis, where off-target kinase inhibition would confound neurotoxicity readouts .

Rheumatoid Arthritis and Autoimmune Disease Research

As originally discovered for anti-inflammatory applications, its validated formulation protocols allow for consistent systemic dosing in murine collagen-induced arthritis models, providing reliable baseline data for novel anti-inflammatory drug development[1].

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

393.21647512 g/mol

Monoisotopic Mass

393.21647512 g/mol

Heavy Atom Count

29

Wikipedia

5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide

Dates

Last modified: 08-16-2023

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